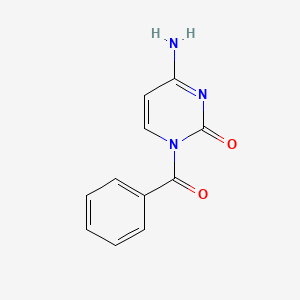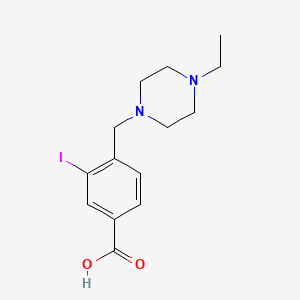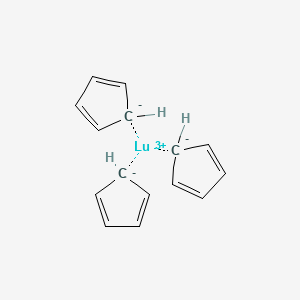
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one is a chemical compound with the molecular formula C₆H₄INO₂ It is known for its unique structure, which includes an iodine atom and a hydroxyimino group attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one typically involves the iodination of 4-hydroxyimino-2,5-cyclohexadien-1-one. This can be achieved through the reaction of 4-hydroxyimino-2,5-cyclohexadien-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 4-nitroso-3-iodo-2,5-cyclohexadien-1-one or other oxidized derivatives.
Reduction: The major product is 4-amino-3-iodo-2,5-cyclohexadien-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-nitrosophenol: Similar in structure but with a nitroso group instead of a hydroxyimino group.
4-Hydroxyimino-2,5-cyclohexadien-1-one: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodo-4-hydroxyimino-2,5-cyclohexadien-1-one: Another isomer with different positioning of the iodine atom.
Uniqueness
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one stands out due to the presence of both the iodine atom and the hydroxyimino group, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propriétés
| 39495-50-6 | |
Formule moléculaire |
C6H4INO2 |
Poids moléculaire |
249.01 g/mol |
Nom IUPAC |
3-iodo-4-nitrosophenol |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
Clé InChI |
CCAMOKMWECRXDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)I)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


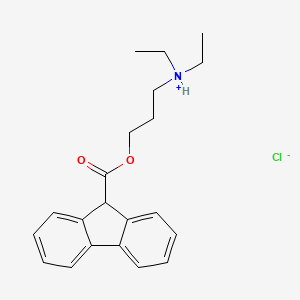

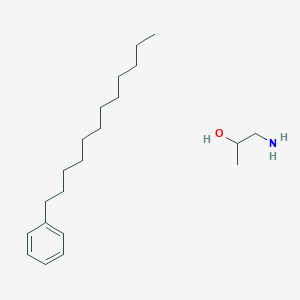
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)


